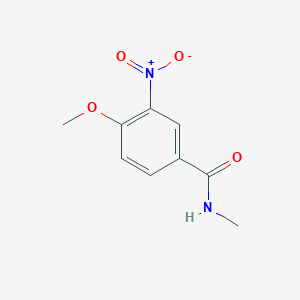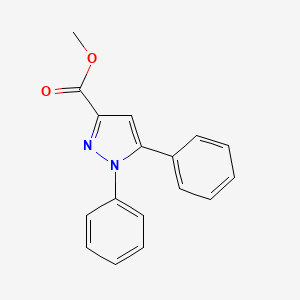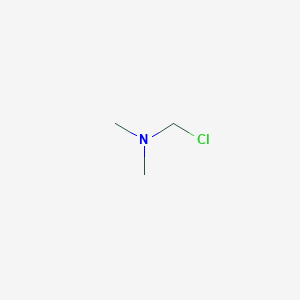
2,3,3',5'-Tetrachlorobiphenyl
Descripción general
Descripción
2,3,3’,5’-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .
Molecular Structure Analysis
The molecular formula of 2,3,3’,5’-Tetrachlorobiphenyl is C12H6Cl4. The IUPAC name is 1,2-dichloro-3-(3,5-dichlorophenyl)benzene . The structure includes two phenyl rings with chlorine atoms attached at positions 2, 3 on one ring and 3’, 5’ on the other .Physical And Chemical Properties Analysis
The molecular weight of 2,3,3’,5’-Tetrachlorobiphenyl is 292.0 g/mol. It has a XLogP3 value of 6.2, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Environmental Monitoring
Aptamer-Based Sensing: PCB 72 has been utilized in the development of highly sensitive aptamer sensors for environmental monitoring . These sensors employ a specific aptamer that binds to PCB 72 with high specificity, coupled with a gold/silver nanocomposite for surface-enhanced Raman spectroscopy (SERS). This allows for rapid and sensitive detection of PCB 72 in environmental samples, aiding in the assessment of pollution and its potential impact on human health.
Chemical Analysis
Reference Material: PCB 72 serves as a certified reference material in chemical analysis . It is used to calibrate instruments and validate analytical methods, ensuring the accuracy and reliability of chemical measurements in various research and industrial applications.
Pharmaceutical Research
Carrier for Hydrophobic Compounds: Research indicates that PCB 72 can enhance the transport of hydrophobic organic contaminants in aqueous environments . This property is significant in pharmaceutical research, where PCB 72 could potentially be used to improve the delivery of hydrophobic drugs.
Material Science
Nanocomposite Substrates: The use of PCB 72 in the development of nanocomposite substrates for SERS is an application in material science . These substrates are crucial for enhancing the detection capabilities of sensors, which can be applied in various fields, including environmental science and engineering.
Environmental Impact Assessment
Pollution Indicator: PCB 72 is monitored as an indicator of environmental pollution. Its detection and quantification are essential for environmental impact assessments, helping to inform policies and measures for environmental protection and public health .
Safety and Hazards
Direcciones Futuras
One of the retrieved papers discusses the development of a highly sensitive aptamer sensor for detecting environmental PCB72, a compound similar to 2,3,3’,5’-Tetrachlorobiphenyl . This could potentially be adapted for 2,3,3’,5’-Tetrachlorobiphenyl detection in the future. Another paper discusses the kinetics and threshold level of 2,3,4,5-Tetrachlorobiphenyl dechlorination by an organohalide respiring bacterium , suggesting potential bioremediation strategies.
Mecanismo De Acción
Target of Action
The primary target of 2,3,3’,5’-Tetrachlorobiphenyl is the circadian clock component PER1 . This compound inhibits the basal and circadian expression of PER1 , which plays a crucial role in maintaining the circadian rhythm in organisms .
Mode of Action
2,3,3’,5’-Tetrachlorobiphenyl interacts with its target by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This repression disrupts the normal functioning of the circadian clock, leading to changes in the organism’s biological rhythms .
Biochemical Pathways
It is known that the compound’s interaction with per1 can disrupt the normal functioning of the circadian clock . This disruption can have downstream effects on various biological processes regulated by the circadian rhythm.
Result of Action
The molecular and cellular effects of 2,3,3’,5’-Tetrachlorobiphenyl’s action primarily involve the disruption of the circadian clock. By inhibiting the expression of PER1, this compound can alter the organism’s biological rhythms, potentially leading to various health effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3’,5’-Tetrachlorobiphenyl. For instance, the compound’s detection in the environment is significant for both environmental protection and human health . Furthermore, the compound’s stability and bioaccumulation potential mean that it can persist in the environment for extended periods .
Propiedades
IUPAC Name |
1,2-dichloro-3-(3,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-4-7(5-9(14)6-8)10-2-1-3-11(15)12(10)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPBNBSKOPJKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074156 | |
| Record name | 2,3,3',5'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',5'-Tetrachlorobiphenyl | |
CAS RN |
41464-49-7 | |
| Record name | 2,3,3',5'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',5'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',5'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K9F29DMH0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






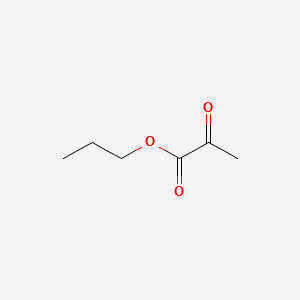
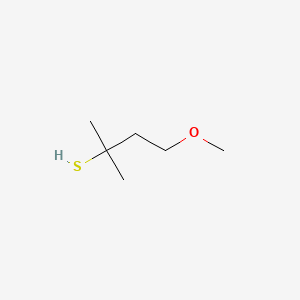
![Benzo[c]isothiazol-3-amine](/img/structure/B1595438.png)
